4-[(6-Fluoropyridin-3-yl)methyl]morpholine
Overview
Description
4-[(6-Fluoropyridin-3-yl)methyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine typically involves the reaction of 6-fluoropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Fluoropyridin-3-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[(6-Fluoropyridin-3-yl)methyl]morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(6-Fluoropyridin-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)methyl]morpholine
- 4-[(6-Bromopyridin-3-yl)methyl]morpholine
- 4-[(6-Iodopyridin-3-yl)methyl]morpholine
Uniqueness
4-[(6-Fluoropyridin-3-yl)methyl]morpholine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall reactivity compared to its halogenated analogs.
Biological Activity
4-[(6-Fluoropyridin-3-yl)methyl]morpholine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C9H11FN2O, it features a morpholine ring substituted with a fluoropyridine moiety, suggesting diverse interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H11FN2O
- CAS Number : 1253570-81-8
- SMILES Representation : C1COCCN1C2=CN=C(C=C2)F
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes.
Key Mechanisms Include :
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing pathways involved in mood regulation and neurodegenerative diseases.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as cytochrome P450, which are crucial for drug metabolism and the biotransformation of xenobiotics .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Experimental Data
- Neuropharmacological Studies : Research has indicated that compounds similar to this compound can enhance cognitive function in animal models of schizophrenia by modulating glycine levels in the prefrontal cortex .
- Cancer Research : In vitro studies have demonstrated that this compound can inhibit growth in various tumor cell lines by affecting key signaling pathways associated with cell survival and proliferation .
- Safety and Toxicology : Preliminary toxicological assessments suggest that while lower doses may exhibit therapeutic benefits, higher doses could lead to adverse effects such as hepatotoxicity and nephrotoxicity, necessitating careful dosage optimization in therapeutic settings.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption noted.
- Distribution : Mediated by transport proteins; significant accumulation in brain tissues due to favorable lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Properties
IUPAC Name |
4-[(6-fluoropyridin-3-yl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHAJNKNHJOZIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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